6,8-Dibromo-4-methyl-3-phenylcoumarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
288399-85-9 |
|---|---|
Molecular Formula |
C16H10Br2O2 |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
6,8-dibromo-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
QVRYSTBQGBGQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Dibromo 4 Methyl 3 Phenylcoumarin and Analogues
Established Synthetic Routes to the 6,8-Dibromocoumarin Core
The formation of the dibrominated coumarin (B35378) backbone is a critical step that can be achieved either by brominating a pre-formed coumarin ring or by constructing the ring from a brominated precursor.
Classical Bromination Strategies (e.g., Electrophilic Aromatic Substitution)
Electrophilic aromatic substitution is the most direct method for the halogenation of aromatic systems like coumarin. The regioselectivity of the bromination is dictated by the electronic properties of the coumarin ring system and any existing substituents. The coumarin nucleus itself is an activated system, but the reactivity of specific positions can be complex.
A common strategy involves the bromination of a phenol precursor prior to the formation of the coumarin ring. For instance, starting with a phenol, the hydroxyl group acts as a powerful activating, ortho-, para-directing group. The electrophilic bromination of phenol typically yields a mixture of brominated products. To achieve the desired 6,8-dibromo substitution pattern on the final coumarin, one would start with a phenol that, upon bromination, yields 2,4-dibromophenol. The positions are numbered relative to the hydroxyl group, which will ultimately become position 1 of the coumarin ring system, placing the bromine atoms at positions 6 and 8.
The reaction proceeds via the typical mechanism for electrophilic aromatic substitution, where molecular bromine is polarized by a Lewis acid catalyst (e.g., FeBr₃) to generate a strong electrophile that attacks the electron-rich aromatic ring. The resulting carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance before losing a proton to restore aromaticity. libretexts.org
Table 1: Common Reagents for Electrophilic Aromatic Bromination
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Br₂ / FeBr₃ | Inert solvent | Standard conditions for non-activated rings. |
| N-Bromosuccinimide (NBS) | Acetonitrile, ionic liquids | Milder reagent, can offer improved regioselectivity. researchgate.net |
| Pyridinium (B92312) bromide perbromide | Ethyl acetate | Optimal for bromination of certain methyl groups. |
Condensation Reactions for Coumarin Ring Formation
Condensation reactions are fundamental to the synthesis of the coumarin lactone ring. The two most prominent methods are the Pechmann and Knoevenagel condensations.
Pechmann Condensation: This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.orgorganic-chemistry.org To synthesize the 6,8-dibromocoumarin core, 2,4-dibromophenol would be reacted with a suitable β-ketoester. If ethyl acetoacetate is used, a 4-methylcoumarin (B1582148) is formed. The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃. wikipedia.orgnih.gov The mechanism begins with a transesterification, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) and subsequent dehydration to form the pyrone ring. wikipedia.org
Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base like piperidine or pyridine (B92270). wikipedia.orgsigmaaldrich.com For the target scaffold, 3,5-dibromosalicylaldehyde would be the required starting material. This would be condensed with a compound like phenylacetic acid or its ester to introduce the 3-phenyl moiety, or with an active methylene compound that can be later functionalized. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration. wikipedia.org
Table 2: Comparison of Pechmann and Knoevenagel Condensations for Coumarin Synthesis
| Feature | Pechmann Condensation | Knoevenagel Condensation |
|---|---|---|
| Starting Materials | Phenol + β-ketoester | Salicylaldehyde + Active Methylene Compound |
| Catalyst | Strong Acid (e.g., H₂SO₄, AlCl₃) wikipedia.org | Weak Base (e.g., Piperidine, Pyridine) wikipedia.org |
| Key Bond Formation | Intramolecular Electrophilic Acylation | Nucleophilic addition followed by dehydration |
| Typical Substituents | Often yields 4-substituted coumarins. | Versatile for 3-substituted coumarins. |
Strategies for Introducing the 3-Phenyl and 4-Methyl Moieties
The introduction of substituents at the C-3 and C-4 positions of the coumarin ring can be achieved either during the ring formation or by functionalizing the pre-formed coumarin core.
Multi-component Reactions for Phenylcoumarin Construction
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. nih.gov Various MCRs have been developed for the synthesis of complex coumarin derivatives. For example, a three-component reaction of 4-hydroxycoumarin, an aldehyde, and an active methylene compound can lead to fused coumarin systems. nih.gov Another approach involves the one-pot reaction of a salicylaldehyde, a phenylacetic acid derivative, and an activating agent to directly construct the 3-phenylcoumarin (B1362560) skeleton. These methods are valued for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. nih.gov
Palladium-Catalyzed Cross-Coupling Approaches for 3-Aryl Substitution
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, particularly for introducing aryl groups onto heterocyclic scaffolds. The Suzuki-Miyaura and Heck reactions are the most prominent examples used for the 3-arylation of coumarins.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like phenylboronic acid) with an organohalide (e.g., 3-bromocoumarin) in the presence of a palladium catalyst and a base. youtube.comyoutube.com To synthesize the target molecule, a pre-formed 3-bromo-6,8-dibromo-4-methylcoumarin could be coupled with phenylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the 3-phenylcoumarin product. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org More advanced applications of this chemistry involve the direct C-H functionalization of the coumarin ring. rsc.org Palladium-catalyzed oxidative Heck reactions have been developed for the direct arylation of coumarins at the C-3 or C-4 position using arylboronic acids. nih.gov This approach avoids the need to pre-functionalize the coumarin ring with a halide, making it a more atom-economical strategy. rsc.orgrsc.org
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for 3-Arylcoumarin Synthesis
| Reaction Type | Coumarin Substrate | Aryl Source | Catalyst / Ligand | Base | Typical Yields |
|---|---|---|---|---|---|
| Suzuki Coupling | 3-Halocoumarin | Phenylboronic Acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Good to Excellent youtube.com |
| Suzuki Coupling | 3-Halocoumarin | Phenylboronic Acid | (A-taphos)₂PdCl₂ | CsF | High |
| Direct Arylation | Coumarin | Arenesulfonyl chloride | Pd(OAc)₂ | K₂CO₃ | 57-87% researchgate.net |
| Direct Arylation | Coumarin | Arene | Pd(OAc)₂ / TFAA | TFA | ~62% rsc.org |
Regioselective Functionalization Techniques
Achieving the specific substitution pattern of 6,8-Dibromo-4-methyl-3-phenylcoumarin requires precise control over the regioselectivity of each reaction step. The reactivity of the coumarin core is highest at the C-3 and C-4 positions. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for regioselective synthesis. acs.orgresearchgate.net Depending on the catalyst system and directing groups, it is possible to selectively introduce substituents at different positions of the coumarin ring. For instance, palladium-catalyzed reactions have been developed that show a high preference for C-3 arylation, offering a direct route to 3-arylcoumarins from the parent heterocycle. rsc.orgrsc.org This contrasts with classical electrophilic additions which may target other positions.
Start with a pre-functionalized phenol: Use 2,4-dibromophenol in a Pechmann condensation with ethyl benzoylacetate. This would theoretically install the 6,8-dibromo and 3-phenyl groups simultaneously, but may lack the 4-methyl group. A subsequent regioselective methylation would be required.
Build the coumarin and then functionalize: Synthesize 4-methylcoumarin via a Pechmann reaction, followed by regioselective dibromination at the 6 and 8 positions, and finally a palladium-catalyzed C-3 phenylation. The order of bromination and phenylation would be critical to control selectivity.
Manganese(I) carbonyls have also been explored for C-H functionalization, providing alternative pathways for assembling complex coumarin structures in a regioselective manner. nih.govwhiterose.ac.uk The choice among these advanced methodologies allows for tailored synthetic routes to access specific, highly substituted coumarin analogues.
Novel Synthetic Strategies and Green Chemistry Approaches
In recent years, synthetic chemistry has shifted towards greener, more efficient methodologies. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials. For the synthesis of dibromophenylcoumarin scaffolds, microwave-assisted synthesis, ultrasound-promoted reactions, and metal-free catalysis represent significant advancements.
Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically accelerates chemical reactions. nih.gov Compared to conventional heating methods, microwave irradiation offers advantages such as operational simplicity, good to excellent yields, and substantial reductions in reaction times—often from hours to mere minutes. nih.govresearchgate.net This efficiency is particularly evident in classic coumarin syntheses like the Pechmann and Knoevenagel condensations.
The Pechmann condensation, a widely used method for producing 4-substituted coumarins, benefits significantly from microwave assistance, especially under solvent-free conditions. ui.ac.id For instance, the reaction between a phenol and a β-ketoester can be optimized by varying the Lewis acid catalyst, molar ratios, and irradiation time. ui.ac.id Studies have shown that using catalysts like p-TsOH under microwave irradiation at 80°C can produce 4-methylcoumarin derivatives in as little as 180 seconds with yields around 60%. researchgate.netrasayanjournal.co.in Similarly, Amberlyst-15 has proven to be a highly active heterogeneous catalyst, yielding 7-hydroxy-4-methylcoumarin at 97% after just 20 minutes of irradiation. mdpi.com
The Knoevenagel condensation, used for synthesizing 3-substituted coumarins, also shows improved efficiency. Microwave-assisted condensation of 2-hydroxybenzaldehyde with active methylene compounds can be optimized to occur in as little as 60 seconds. aip.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Coumarin Analogues
| Reaction Type | Catalyst | Microwave Conditions | Yield (%) | Conventional Time | Reference |
|---|---|---|---|---|---|
| O-alkylation | K₂CO₃ | 12 min | 70% | 10 hours | nih.gov |
| Pechmann Condensation | p-TsOH | 180 sec @ 80°C | 60.1% | 2 hours | researchgate.netrasayanjournal.co.in |
| Pechmann Condensation | SnCl₂·2H₂O | 260 sec | 55.3% | Not specified | ui.ac.id |
| Pechmann Condensation | Amberlyst-15 | 20 min @ 130°C | 97% | > 20 min (18% conversion) | mdpi.com |
Ultrasound-promoted synthesis, or sonochemistry, provides another green alternative to conventional methods. The use of ultrasonic irradiation can significantly enhance reaction rates and yields, often under milder conditions. scirp.orgresearchgate.net This technology is particularly valuable for promoting reactions in environmentally benign solvents like water, aligning with the principles of green chemistry.
The synthesis of 3-aryl and 3-substituted coumarins has been successfully achieved using ultrasound. For example, 3-aryl coumarin derivatives have been prepared in 15-30 minutes from salicylaldehydes and phenyl acetyl chloride using potassium carbonate in THF. scirp.orgresearchgate.net The Pechmann reaction for substituted coumarins can be conducted at room temperature under neat (solvent-free) conditions using a reusable solid acid catalyst, poly(4-vinylpyridinium) hydrogen sulfate, with high yields and short reaction times. nih.gov Furthermore, ultrasound has been utilized to synthesize coumarin-3-carboxylic acids via Knoevenagel condensation in water, a green and efficient approach. nih.gov
A key advantage of many ultrasound-promoted syntheses is the simplified work-up procedure. Often, the desired product precipitates directly from the reaction mixture and can be isolated by simple filtration, circumventing the need for column chromatography.
Table 2: Examples of Ultrasound-Promoted Synthesis of Coumarin Analogues
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aryl Coumarins | Salicylaldehyde, Phenyl Acetyl Chloride | K₂CO₃ in THF | 15-30 min | up to 98% | scirp.orgresearchgate.net |
| Substituted Coumarins | Phenols, β-ketoesters | Poly(4-vinylpyridinium) hydrogen sulfate / Neat | Short | High | nih.gov |
| Coumarin-3-Carboxylic Acids | Salicylaldehydes, Meldrum's acid | NaN₃ or K₂CO₃ in Water | Not specified | 73-99% | nih.gov |
The development of metal-free catalytic systems is a crucial goal in green chemistry, as it avoids the use of toxic, costly, and often difficult-to-remove transition metal catalysts. organic-chemistry.org For the synthesis of coumarin derivatives, several metal-free approaches have been developed.
One strategy involves the use of heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture by filtration and often reused. researchgate.net For instance, MCM41-supported FeCl₃ has been used as a recyclable catalyst for the solvent-free Pechmann condensation, demonstrating high activity and reusability over five cycles. researchgate.net Although iron-based, its heterogeneous nature and reusability contribute to a greener process.
Truly metal-free organic catalysts and reagents have also been employed. Tandem reactions, such as the acylation/cyclization of alkynoates with aldehydes, can proceed without any metal catalyst to form 3-acyl-4-arylcoumarins. organic-chemistry.org Similarly, visible-light photocatalysis using an organic dye like 2-tBu-anthraquinone enables the construction of these complex coumarins from simple starting materials under mild, metal-free conditions. organic-chemistry.org These methods highlight a shift towards more sustainable catalytic systems that provide high yields and reduce environmental impact.
Purification and Isolation Techniques for Dibromophenylcoumarin Compounds
The purification and isolation of the target coumarin compounds from the reaction mixture are critical steps to obtain a product of high purity. A combination of non-chromatographic and chromatographic techniques is typically employed.
A common initial purification step is recrystallization . This technique relies on the differential solubility of the compound and impurities in a specific solvent or solvent mixture at varying temperatures. For coumarin derivatives, mixed solvent systems like aqueous ethanol or aqueous methanol are often effective. rrjournals.comrrjournals.com The crude product is dissolved in a hot solvent mixture and allowed to cool slowly, promoting the formation of pure crystals. rrjournals.com In some cases, an acid-base extraction can be utilized where coumarins are dissolved in a hot alkaline solution and then precipitated by acidification. researchgate.net
For more complex mixtures or to achieve higher purity, chromatographic methods are indispensable.
Column Chromatography: This is a standard technique where the crude mixture is passed through a column packed with a stationary phase, such as silica gel or alumina. researchgate.net The components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent).
Preparative Thin-Layer Chromatography (TLC): For smaller scale separations, preparative TLC can be used to isolate compounds from partially purified mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed and is often used to determine the purity of the final product. nih.govtautobiotech.com
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. nih.govtautobiotech.com HSCCC has been successfully used for the preparative separation of various coumarins with high purity. nih.govtautobiotech.comnih.gov
The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present. Purity is typically confirmed using analytical techniques such as HPLC and spectroscopic methods (NMR, IR, MS). researchgate.netnih.gov
Table 3: Common Purification Techniques for Coumarin Compounds
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Recrystallization | Differential solubility | Initial purification of crude solid product. | rrjournals.comrrjournals.com |
| Column Chromatography | Differential adsorption | Standard method for separating major components of a reaction mixture. | researchgate.netresearchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Preparative separation of complex mixtures, avoids solid support. | nih.govtautobiotech.comnih.gov |
| Preparative TLC | Differential migration on a plate | Small-scale purification of mixtures. | researchgate.net |
Comprehensive Spectroscopic and Structural Elucidation of 6,8 Dibromo 4 Methyl 3 Phenylcoumarin Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 6,8-Dibromo-4-methyl-3-phenylcoumarin molecule can be inferred.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the coumarin (B35378) and phenyl rings, as well as the methyl group. Due to the lack of direct experimental data for the title compound, the following analysis is based on the known spectral data of 4-methyl-3-phenylcoumarin (B1580728) and related substituted coumarins. spectrabase.comrsc.org
The protons of the 3-phenyl group will likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and splitting patterns will depend on the rotational orientation of the phenyl ring relative to the coumarin core.
A key feature will be the singlet corresponding to the 4-methyl group. This signal is expected to appear in the upfield region of the aromatic spectrum, generally around δ 2.0-2.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | Downfield singlet | s |
| H-7 | Downfield singlet | s |
| Phenyl-H | 7.2 - 7.6 | m |
| 4-CH₃ | 2.0 - 2.5 | s |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.
The carbonyl carbon (C-2) of the lactone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-165 ppm. The olefinic carbons of the pyrone ring (C-3 and C-4) will also have characteristic chemical shifts. The presence of the phenyl group at C-3 and the methyl group at C-4 will influence their positions.
The carbon atoms of the 3-phenyl group will resonate in the aromatic region, typically between δ 125 and 140 ppm. The methyl carbon at position 4 will appear as an upfield signal, generally below δ 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-4a | ~120 |
| C-5 | ~128 |
| C-6 | ~118 |
| C-7 | ~135 |
| C-8 | ~115 |
| C-8a | ~150 |
| Phenyl-C | 125 - 140 |
| 4-CH₃ | < 20 |
Note: The predicted values are based on the analysis of structurally similar compounds, such as 3-phenylcoumarin (B1362560), and may vary from experimental values. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons. While the coumarin protons H-5 and H-7 are expected to be singlets, COSY would be invaluable in confirming the coupling network within the 3-phenyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule, such as C-5, C-7, the phenyl carbons, and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the 4-methyl protons would be expected to C-3, C-4, and C-4a, confirming their proximity. Similarly, correlations from H-5 would be expected to C-4, C-4a, and C-6, and from H-7 to C-5, C-6, C-8, and C-8a.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification. surfacesciencewestern.com
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.
The most prominent band will be the stretching vibration of the lactone carbonyl group (C=O), which is anticipated to appear in the region of 1700-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the coumarin ring. The electron-withdrawing bromine atoms may cause a slight shift to higher wavenumbers compared to unsubstituted coumarins.
Other significant absorptions will include:
C=C Stretching: Aromatic C=C stretching vibrations from both the coumarin and phenyl rings are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O-C stretching of the lactone ring will likely produce strong bands in the 1000-1300 cm⁻¹ region.
C-H Stretching and Bending: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted aromatic rings will be observed in the 800-900 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibrations are expected to appear in the low-frequency region, typically between 500 and 700 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Lactone) | 1700 - 1750 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O-C (Lactone) | 1000 - 1300 |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| C-H (Bending) | 800 - 900 |
| C-Br | 500 - 700 |
Note: The predicted values are based on general FT-IR correlation tables and data from substituted coumarins. researchgate.net
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of both the coumarin and phenyl rings. The symmetric breathing modes of the aromatic rings would also be prominent. The C-Br stretching vibrations would also be observable in the Raman spectrum. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal, which is inherently weak. This technique would be particularly useful for detecting very small quantities of the compound or for studying its interaction with metallic surfaces. researchgate.net The SERS spectrum of coumarin derivatives often shows enhancement of the bands related to the π-system of the aromatic rings, providing insights into the molecule's orientation on the enhancing substrate. researchgate.net
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C=C (Aromatic) | 1450 - 1600 |
| C-Br Stretching | 500 - 700 |
Note: The predicted values are based on general Raman correlation tables and data from substituted coumarins. researchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of coumarin derivatives are highly sensitive to their substitution pattern and the surrounding environment. The spectroscopic characteristics of this compound are determined by the interplay between the core coumarin heterocycle, the C3-phenyl substituent, the C4-methyl group, and the heavy bromine atoms at the C6 and C8 positions.
UV-Visible Absorption Characteristics and Chromophoric Analysis
The UV-visible absorption spectrum of coumarin and its derivatives arises from π → π* electronic transitions within the benzopyrone system. For the parent 3-phenylcoumarin scaffold, the absorption spectrum is typically characterized by two main bands. The introduction of substituents can significantly modify these characteristics.
The chromophoric system of this compound is complex, involving the conjugated π-system of the coumarin nucleus extended by the phenyl group at the C3 position. The bromine atoms at C6 and C8 positions, being electron-withdrawing groups, and the electron-donating methyl group at C4, influence the energy of the molecular orbitals and thus the absorption maxima (λmax).
Table 1: Illustrative UV-Visible Absorption Data for Related Coumarin Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 6-Aryl-Coumarin Derivative (4a, 6-phenyl) | Chloroform | ~300, ~362 | unica.it |
| 6-Aryl-Coumarin Derivative (4b, 6-(4-methoxyphenyl)) | Chloroform | ~300, ~380 | unica.it |
| Bis(4-methylcoumarin) Derivative | Not Specified | 321 | researchgate.netresearchgate.net |
Fluorescence Emission Properties and Quantum Yield Determinations
Many coumarin derivatives are noted for their strong fluorescence, a property that is highly dependent on their molecular structure and solvent environment. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key measure of a fluorophore's efficiency.
The introduction of a phenyl group at the C3 position generally results in fluorescent compounds. acgpubs.org However, the presence of heavy atoms like bromine can decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), thereby quenching fluorescence. Consequently, this compound is expected to have a lower fluorescence quantum yield compared to its non-brominated analog.
Studies on related compounds, such as 3-bromo-7-methyloxy-4-methylcoumarin, have demonstrated fluorescent behavior. researchgate.net The emission properties are also strongly influenced by solvent polarity, with changes in emission wavelength (solvatochromism) often observed. unica.it For example, certain 6-aryl coumarin derivatives exhibit significant shifts in their photoluminescence spectra when the solvent is changed. unica.it The quantum yield for some phenylcoumarin derivatives can be quite high, reaching values of 0.70 or greater in specific solvents, although this is typically for compounds with strong electron-donating groups and without heavy atoms. acgpubs.org
Table 2: Illustrative Fluorescence Data for Related Coumarin Derivatives
| Compound | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 3-Bromo-7-methyloxy-4-methylcoumarin | Methanol | Not Specified | Good fluorescence reported | researchgate.net |
| Phenylcoumarin-3-carboxylate (6e) | Ethanol | Not Specified | 0.79 | acgpubs.org |
| 6-(4-methoxyphenyl)coumarin (4b) | Chloroform | 496 | Not Reported | unica.it |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The this compound molecule itself is achiral and therefore would not produce a CD signal.
However, if a chiral center were introduced into the molecule, for example, by attaching a chiral substituent to the phenyl ring or by synthesizing an atropisomeric variant where rotation around a bond is restricted, the resulting derivative would be CD-active. CD spectroscopy could then be used to determine the stereochemistry and conformational properties of such chiral derivatives. nih.gov The technique is particularly useful for establishing the absolute configuration of molecules by comparing experimental CD spectra with those predicted by quantum chemical calculations. This approach has been successfully applied to various chiral systems, including those containing a coumarin chromophore. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, mass spectrometry confirms the molecular mass and provides insight into its structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₀Br₂O₂. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
HRMS can distinguish the exact mass of the compound from other molecules with the same nominal mass. This is crucial for unambiguous formula confirmation. benthamopen.combenthamopenarchives.com
Table 3: Calculated Molecular Mass for this compound
| Molecular Formula | Isotopologue | Calculated Exact Mass |
|---|---|---|
| C₁₆H₁₀Br₂O₂ | C₁₆H₁₀⁷⁹Br₂O₂ | 391.9098 |
| C₁₆H₁₀⁷⁹Br⁸¹BrO₂ | 393.9078 | |
| C₁₆H₁₀⁸¹Br₂O₂ | 395.9057 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, M⁺˙) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure.
The fragmentation of the coumarin core is well-established and typically begins with the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical cation. nih.govbenthamopen.com For this compound, further fragmentation would involve cleavages related to the substituents. Key expected fragmentation pathways would include:
Loss of CO: The initial and most characteristic fragmentation of the coumarin ring.
Loss of Br: Cleavage of a bromine radical from the molecular ion or subsequent fragments.
Cleavage of the phenyl group: Loss of the C₆H₅ radical.
Cleavages involving the methyl group: Loss of a hydrogen radical (H˙) or the entire CH₃ radical.
By analyzing the masses of the resulting product ions, the connectivity of the molecule can be confirmed.
Table 4: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Proposed Product Ion Fragment | Product Ion (m/z) |
|---|---|---|---|
| [M]⁺˙ (392) | CO | [M - CO]⁺˙ | 364 |
| [M]⁺˙ (392) | Br˙ | [M - Br]⁺ | 313 |
| [M - CO]⁺˙ (364) | Br˙ | [M - CO - Br]⁺ | 285 |
| [M - Br]⁺ (313) | CO | [M - Br - CO]⁺ | 285 |
Note: m/z values are based on the ⁷⁹Br isotope for simplicity.
Theoretical and Computational Investigations of 6,8 Dibromo 4 Methyl 3 Phenylcoumarin
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods, particularly those based on Density Functional Theory (DFT), have become standard for obtaining accurate information about the geometry, electronic structure, and spectroscopic properties of organic compounds.
Density Functional Theory (DFT) is a computational method that has proven to be a reliable approach for the geometry optimization of coumarin (B35378) derivatives. The process typically involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to find the minimum energy structure of the molecule. This optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
For 6,8-Dibromo-4-methyl-3-phenylcoumarin, DFT calculations would reveal the precise spatial arrangement of the dibrominated coumarin core, the methyl group at the 4-position, and the phenyl ring at the 3-position. The planarity of the coumarin ring system and the rotational orientation of the phenyl group are critical aspects that would be determined. These structural details are essential for interpreting the compound's chemical behavior and its interactions with its environment.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2=O1 | ~1.21 Å |
| C7-Br | ~1.90 Å | |
| C9-Br | ~1.90 Å | |
| C4-C10 | ~1.51 Å | |
| C3-C11 | ~1.48 Å | |
| Bond Angle | O1-C2-O1 | ~118° |
| C3-C4-C5 | ~120° | |
| Dihedral Angle | C4-C3-C11-C12 | Variable (determines phenyl ring orientation) |
Note: The values in this table are illustrative and represent typical ranges observed for similar coumarin structures. Actual values would be obtained from specific DFT calculations for this molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is instrumental in understanding a molecule's photophysical properties, such as its absorption and emission of light. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. sapub.org
For this compound, TD-DFT calculations would identify the nature of the electronic transitions, for instance, whether they are localized on the coumarin core or involve charge transfer between the coumarin and the phenyl ring. The results would provide insight into how the bromo, methyl, and phenyl substituents influence the absorption wavelengths and intensities.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. libretexts.org
An analysis of the HOMO and LUMO electron density distributions for this compound would reveal the regions of the molecule involved in these frontier orbitals. For instance, the HOMO might be localized on the electron-rich coumarin ring, while the LUMO could be distributed over the phenyl group or the carbonyl function. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These are representative values. The actual energies would be determined by specific quantum chemical calculations.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. The ESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive and negative potential. Negative regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.
In this compound, the ESP would likely show negative potential around the carbonyl oxygen and the bromine atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms.
Table 3: Illustrative Mulliken Charges on Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| O (Carbonyl) | -0.55 |
| Br (at C6) | -0.10 |
| Br (at C8) | -0.10 |
| C (Methyl) | -0.20 |
Note: These values are for illustrative purposes and the actual charges would depend on the specific computational method and basis set used.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of molecules over time.
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, a key flexible bond is the one connecting the phenyl ring to the coumarin core. Rotation around this bond can lead to different conformers with varying energies.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the compound behaves in a biological environment, such as in a solvent like water, and how its structure fluctuates.
In a typical MD simulation study of a coumarin derivative, the compound is placed in a simulated environment, often a box of water molecules, and the system's evolution is tracked over nanoseconds. tandfonline.comresearchgate.net These simulations are governed by force fields, which are sets of parameters that define the potential energy of the system's particles. The results can provide information on the stability of the compound's conformation and its interactions with surrounding solvent molecules. nih.gov For instance, simulations can show how water molecules arrange themselves around the hydrophobic phenyl and methyl groups and the more polar lactone ring of the coumarin scaffold. The bromine atoms at positions 6 and 8 would also significantly influence these interactions due to their size and electronegativity.
Studies on related brominated and substituted coumarins have demonstrated the utility of MD simulations. tandfonline.com For example, simulations performed for 200 nanoseconds on brominated coumarins bound to DNA revealed the stability and rigidity of the coumarin-DNA complex. tandfonline.com Such studies often analyze parameters like the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand solvent organization. While specific MD simulation data for this compound is not extensively published, the established methodologies provide a clear framework for how its dynamic behavior and solvent interactions would be investigated.
Table 1: Representative Parameters in Molecular Dynamics Simulations of Coumarin Derivatives
| Parameter | Description | Typical Use in Coumarin Studies |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Commonly used force fields include GROMACS, AMBER, and CHARMM. researchgate.net |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Simulations for coumarin derivatives often range from 50 to 200 ns. tandfonline.comnih.gov |
| Solvent Model | A computational model representing the solvent, most commonly water. | Explicit solvent models like TIP3P or SPC/E are frequently used. |
| Ensemble | The statistical mechanical ensemble used, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). | NPT ensembles are often used to mimic laboratory conditions. researchgate.net |
| Analysis Metrics | Quantities calculated from the simulation trajectory to describe the system's behavior. | Includes Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and analysis of hydrogen bonds. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their properties. In the context of this compound, QSAR models would focus on calculating a variety of molecular descriptors that quantify its structural, electronic, and physicochemical features. These descriptors are the foundation for building predictive models.
The development of a QSAR model involves several steps: the calculation of molecular descriptors for a series of related compounds, the selection of the most relevant descriptors, and the generation of a mathematical model using techniques like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA). nih.govresearchgate.netresearchgate.net For coumarin derivatives, a wide range of descriptors have been employed to build such models. nih.govtbzmed.ac.ir
These descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. tbzmed.ac.ir
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These are often calculated using quantum chemical methods like Density Functional Theory (DFT).
3D-MoRSE Descriptors: These descriptors are based on the 3D coordinates of the atoms and can encode information about the molecule's 3D structure. tbzmed.ac.ir
Physicochemical Descriptors: These include properties like lipophilicity (logP) and molar refractivity, which are important for understanding a molecule's behavior in different environments.
While a specific QSAR model for this compound is not detailed in the literature, studies on other substituted coumarins provide insight into the types of descriptors that would be relevant. researchgate.netresearchgate.nettbzmed.ac.ir For example, the presence of the two bromine atoms would significantly impact descriptors related to molecular weight, polarizability, and electronic properties.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives
| Descriptor Class | Specific Descriptor Example | Information Encoded | Reference |
| Topological | EEig02x (Edge adjacency matrix weighted by edge degrees) | Molecular polarity and electronic effects. | tbzmed.ac.ir |
| 3D-MoRSE | Mor04p (3D-Molecule Representation of Structures based on Electron diffraction) | 3D arrangement of the molecule, influenced by polarizability. | tbzmed.ac.ir |
| Electronic | Dipole Moment | The overall polarity of the molecule. | researchgate.net |
| Electronic | qC1, qC8, qC13, qC15 (Charge on specific atoms) | The partial charge distribution across the molecule. | researchgate.net |
| Constitutional | Number of Hydrogen Bond Donors | The potential for forming hydrogen bonds. | researchgate.net |
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein. nih.govnih.govbiointerfaceresearch.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netunica.itresearchgate.net This provides insights into the binding mode and affinity.
The process involves preparing the 3D structures of both the ligand (the coumarin derivative) and the protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results of docking studies can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant for a dibrominated compound.
Studies on structurally similar 3-phenylcoumarins have shown their potential to interact with a variety of enzymes. nih.govnih.govunica.itresearchgate.net For example, brominated 3-phenylcoumarin (B1362560) derivatives have been docked into the active site of enzymes like xanthine (B1682287) oxidase. nih.govunica.it These studies often reveal that the phenyl ring at the 3-position and the coumarin core fit into specific pockets of the enzyme's active site, while substituents like bromine can form additional interactions that enhance binding. The methyl group at position 4 would also influence the fit and interactions within the binding pocket.
While specific docking studies for this compound are not widely available, the general principles derived from related compounds suggest that it would be a candidate for interaction with various protein targets. The predicted interactions would need to be validated by experimental methods.
Table 3: Common Protein Targets for In Silico Studies of Coumarin Derivatives
| Protein Target Class | Specific Example | Potential Significance of Interaction | Reference |
| Oxidoreductases | Xanthine Oxidase (XO) | Inhibition of this enzyme is a target in the treatment of gout. | nih.govunica.it |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. | nih.gov |
| Monoamine Oxidases | MAO-A, MAO-B | Inhibitors of these enzymes are used as antidepressants and for Parkinson's disease. | researchgate.netnih.gov |
| Kinases | Cyclin-dependent Kinase 9 (CDK9) | Inhibition of CDK9 is being explored as a cancer therapy strategy. | nih.gov |
| Transport Proteins | Multidrug-Resistance-Associated Protein 1 (MRP1) | Inhibition of this protein could help overcome multidrug resistance in cancer. | nih.gov |
Chemical Reactivity and Derivatization Studies of the 6,8 Dibromo 4 Methyl 3 Phenylcoumarin Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Coumarin (B35378) Nucleus
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings like the benzene (B151609) portion of the coumarin scaffold. masterorganicchemistry.combyjus.com The reaction typically involves the attack of an electrophile on the electron-rich aromatic ring, proceeding through a carbocation intermediate. masterorganicchemistry.com The presence and nature of substituents on the ring heavily influence the rate and regioselectivity of the substitution. masterorganicchemistry.com In the case of 6,8-Dibromo-4-methyl-3-phenylcoumarin, the two bromine atoms are electron-withdrawing groups, which are expected to deactivate the benzene ring towards electrophilic attack.
Conversely, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, usually requiring the presence of strong electron-withdrawing groups and a good leaving group. youtube.commasterorganicchemistry.com While the bromine atoms could potentially act as leaving groups, specific studies detailing either electrophilic or nucleophilic substitution reactions on the this compound core are not documented in the available literature.
Functional Group Interconversions and Modifications of the Bromine Atoms
Suzuki Cross-Coupling and Related Arylation Reactions
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organohalides and organoboron compounds. jkchemical.comlibretexts.org It is widely used to arylate or vinylate molecules containing halogen substituents. Given the presence of two bromine atoms, this compound is a theoretical candidate for such reactions. Research on other brominated coumarins demonstrates the feasibility of this approach. However, specific experimental data, including catalyst systems, reaction conditions, and product yields for the Suzuki coupling of this precise dibromophenylcoumarin, are absent from the scientific record.
Thia-Michael Addition/Elimination Processes
The Thia-Michael reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl system. encyclopedia.pub Some protocols describe the reaction of thiols with 3-bromocoumarins, leading to 4-sulfanylcoumarins through an addition-elimination mechanism. rsc.org This reactivity, however, is centered on the pyrone ring of the coumarin and specifically requires a leaving group at the C3 position. For this compound, where the bromine atoms are on the benzene ring and the C3 position is occupied by a phenyl group, this specific Thia-Michael addition/elimination pathway is not applicable. No alternative Thia-Michael reactions involving this compound have been reported.
Synthesis of Hybrid Molecules Incorporating the Dibromophenylcoumarin Moiety
The creation of hybrid molecules by linking pharmacophores is a common strategy in drug discovery. Triazole and pyrazole (B372694) rings are frequently hybridized with coumarins to explore synergistic biological activities. nih.govresearchgate.net
Coumarin-Pyrazole Hybrids
Similarly, various synthetic routes exist for producing coumarin-pyrazole hybrids, often by constructing the pyrazole ring onto the coumarin scaffold using precursors like hydrazines. nih.govgavinpublishers.com While the field is active, the literature search did not yield any studies that specifically utilize this compound to synthesize coumarin-pyrazole hybrids.
Other Heterocyclic Conjugates
The synthesis of heterocyclic conjugates of coumarins is a significant area of research, often leveraging the reactivity of functional groups on the coumarin scaffold. While direct derivatization of this compound into heterocyclic conjugates is not extensively documented in readily available literature, the chemical principles for such transformations can be inferred from studies on similarly substituted coumarins, particularly those bearing a 4-hydroxy group. The conversion of the 4-methyl group to a 4-hydroxy group would open up established synthetic pathways.
Potential Synthetic Pathways to Heterocyclic Conjugates:
Should the 4-methyl group of this compound be transformed into a hydroxyl or a formyl group, several classes of heterocyclic conjugates could be synthesized.
Pyrazole and Isoxazole (B147169) Derivatives: The reaction of a 3-formyl-4-hydroxycoumarin derivative with hydrazine (B178648) or hydroxylamine (B1172632) can yield pyrazole and isoxazole fused systems, respectively. For instance, 3-formyl-4-hydroxycoumarin reacts with hydrazine hydrate (B1144303) and phenylhydrazine (B124118) to form pyranopyrazoles. niscpr.res.in Similarly, treatment with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives. niscpr.res.in
Pyridine (B92270) Conjugates: The synthesis of pyridylcoumarins has been achieved through the reaction of 3-cinnamoyl-4-hydroxycoumarins with pyridinium (B92312) salts of bromomethyl ketones. osi.lv This suggests that functionalization of the 4-position of the target coumarin could enable the attachment of pyridine rings. A unique reaction involving 4-hydroxycoumarins, p-benzoquinone, and pyridine has also been reported to yield zwitterionic 4-hydroxycoumarin-pyridine derivatives. nih.gov
Pyrimidine (B1678525) Hybrids: Coumarin-pyrimidine hybrids have been synthesized from acetyl-hydroxy-coumarins. arkat-usa.org For example, 6- and 8-acetyl-7-hydroxy-4-methylcoumarins can be converted to 8- and 6-(2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins. arkat-usa.org This indicates a potential route for creating pyrimidine conjugates if an acetyl group can be introduced onto the this compound scaffold.
The following table outlines the reactants and resulting heterocyclic systems based on studies of analogous coumarin derivatives.
| Starting Coumarin Derivative | Reactant(s) | Resulting Heterocyclic System |
| 3-Formyl-4-hydroxycoumarin | Hydrazine Hydrate / Phenylhydrazine | Pyranopyrazole |
| 3-Formyl-4-hydroxycoumarin | Hydroxylamine Hydrochloride | Isoxazole |
| 3-Cinnamoyl-4-hydroxycoumarin | Pyridinium salts of bromomethyl ketones | Pyridylcoumarin |
| 4-Hydroxycoumarin | p-Benzoquinone, Pyridine | Zwitterionic Pyridine Derivative |
| Acetyl-hydroxy-coumarin | Guanidine | Pyrimidine |
Photochemical Transformations and Photo-responsive Derivatives
The photochemical behavior of coumarins is a well-established field, with applications ranging from photolabile protecting groups to photo-responsive materials. The introduction of bromine atoms onto the coumarin scaffold can significantly influence these properties.
Brominated 7-hydroxycoumarins have been investigated as photolabile protecting groups, demonstrating that halogenation can enhance their two-photon photolysis cross-sections, making them more efficient for uncaging applications in biological systems. nih.gov This suggests that the bromine atoms on the this compound could modulate its photochemical reactivity.
A common photochemical reaction of coumarins is the [2+2] cycloaddition, leading to the formation of a cyclobutane (B1203170) ring upon irradiation with UV light. This photodimerization is a reversible process, with the cyclobutane adduct often cleaving back to the original coumarin monomers upon irradiation at a shorter wavelength. researchgate.net This photo-reversibility is the basis for using coumarin-containing polymers in applications such as self-healing materials and shape-memory polymers. researchgate.net
The potential for photo-responsive behavior makes this compound and its derivatives interesting candidates for the development of novel photo-switchable materials and systems. Further research is required to fully elucidate the specific photochemical transformations and photo-responsive properties of this compound.
Investigation of Molecular Interactions and Biochemical Pathway Modulation by 6,8 Dibromo 4 Methyl 3 Phenylcoumarin Derivatives Excluding Clinical Applications, Dosage, Safety, or Human Trials
Enzyme Inhibition Studies at the Molecular Level
The 3-phenylcoumarin (B1362560) framework is a recognized "privileged scaffold" in medicinal chemistry, known for its interaction with various enzymes. Research has primarily focused on its role as an inhibitor of enzymes involved in neuro-degeneration and inflammation.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin. Inhibition of these enzymes, particularly MAO-B, is a key strategy in managing neurodegenerative disorders. The 3-phenylcoumarin scaffold has been extensively investigated as a source of potent and selective MAO-B inhibitors.
Studies on various 3-phenylcoumarin derivatives reveal that most act preferentially on the MAO-B isoform, with inhibitory concentrations ranging from the micromolar to the nanomolar scale. The substitution pattern on both the coumarin (B35378) core and the 3-phenyl ring is crucial for potency and selectivity. For instance, compounds with a methyl group at the C-6 position have shown high activity. Similarly, halogen substitutions, such as a bromo group on the 3-phenyl ring, have resulted in derivatives with picomolar activity against MAO-B. Specifically, 3-(3′-bromophenyl)-6-methylcoumarin was identified as a highly potent MAO-B inhibitor.
Molecular docking simulations suggest that these inhibitors bind within the active site of the MAO-B enzyme. The mechanism is typically reversible, which is considered an advantage over older, irreversible MAO inhibitors. The specific interactions and the degree of inhibition are determined by the substituents, which influence the molecule's electronic and steric properties, facilitating a precise fit into the enzyme's binding pocket.
Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives
This table presents data for related compounds to illustrate the structure-activity relationship of the 3-phenylcoumarin scaffold. Data for 6,8-Dibromo-4-methyl-3-phenylcoumarin is not available.
| Compound | MAO-B IC₅₀ (µM) | Selectivity |
|---|---|---|
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | Selective for MAO-B |
| 3-(4'-bromophenyl)-6-methylcoumarin | Picomolar range | Selective for MAO-B |
| 3-(3'-bromophenyl)-6-methylcoumarin | Picomolar range | Selective for MAO-B |
IC₅₀ = Half-maximal inhibitory concentration.
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. Inhibition of LOX is a target for anti-inflammatory therapies. Coumarin derivatives have demonstrated effective lipoxygenase inhibitory activity.
Research into a series of substituted coumarins has shown that halogen substitutions significantly contribute to LOX inhibition. A study evaluating various bromo-substituted coumarins found that they were effective inhibitors of soybean LOX. Notably, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, which shares the key 6,8-dibromo substitution pattern, exhibited a 56.1% inhibition rate. This suggests that the presence of bromine atoms on the coumarin core is a favorable feature for LOX interaction. Most LOX inhibitors function as antioxidants or free radical scavengers, which is consistent with the mechanism of lipoxygenation that involves carbon-centered radicals.
Table 2: Soybean LOX Inhibitory Activity of Bromo-Substituted Coumarin Derivatives
This table includes data on structurally related compounds to highlight the effect of bromo-substitutions. Data for this compound is not available.
| Compound | % LOX Inhibition |
|---|---|
| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 85.1% |
| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | 84.8% |
| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | 56.1% |
Based on available scientific literature, the primary enzymatic targets explored for the 3-phenylcoumarin scaffold and its halogenated derivatives are monoamine oxidase and lipoxygenase. While the coumarin nucleus is known to interact with a wide range of enzymes, specific binding investigations for this compound against other enzymes have not been prominently reported in the reviewed literature.
Cellular Interactions and Cellular Effects (in vitro, non-clinical focus)
The enzymatic inhibition profiles of 3-phenylcoumarin derivatives suggest their potential to modulate cellular pathways, particularly those related to neurotransmitter metabolism and inflammatory responses.
Specific in vitro studies detailing the effects of this compound on cell lines for the purpose of mechanistic exploration, such as cell cycle analysis or protein aggregation studies, are not available in the reviewed scientific literature. Research in this area has focused more on the direct enzyme inhibition properties of the broader class of compounds.
The documented enzyme inhibition by related 3-phenylcoumarins allows for the exploration of potential downstream molecular pathways.
Modulation of Neurotransmitter Levels: As potent MAO-B inhibitors, 3-phenylcoumarin derivatives can prevent the breakdown of dopamine. This leads to an increase in cytosolic dopamine levels within neurons, which is a primary mechanism for their investigation in the context of neurodegenerative conditions.
Reactive Oxygen Species (ROS) Modulation: The catalytic cycle of monoamine oxidase is a known source of oxidative stress through the production of hydrogen peroxide, a reactive oxygen species (ROS). By inhibiting MAO-B, 3-phenylcoumarin derivatives can potentially reduce the production of ROS in the brain, contributing to a neuroprotective effect. Furthermore, the established activity of coumarins as LOX inhibitors points towards an antioxidant capacity, as they can interfere with the radical-mediated processes of lipid peroxidation.
Anti-inflammatory Pathways: By inhibiting the LOX enzyme, these compounds can block the synthesis of pro-inflammatory leukotrienes. This interaction represents a direct modulation of inflammatory pathways at the cellular level, although this is inferred from enzyme activity rather than direct cellular assays on the specific dibromo-derivative.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
The structure-activity relationship (SAR) of coumarin derivatives is a critical area of investigation for understanding how these molecules interact with biological targets. For the specific scaffold of this compound, SAR studies elucidate how modifications to its core structure influence its in vitro molecular interactions and modulation of biochemical pathways. While comprehensive SAR studies focusing exclusively on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related coumarin analogs. These studies collectively underscore the significance of the substitution pattern on the coumarin and phenyl rings for various enzymatic and cellular activities.
The core this compound structure possesses several key features that can be systematically modified to probe their impact on activity: the bromine atoms at positions 6 and 8, the methyl group at position 4, and the phenyl ring at position 3. Each of these can be altered to determine their contribution to molecular interactions.
Influence of Substituents on the Coumarin Ring
The substitution pattern on the benzopyrone nucleus of the coumarin is a primary determinant of its interaction profile.
Halogenation at C6 and C8: The presence of bromine atoms at both the C6 and C8 positions is a distinctive feature. Halogens, being electron-withdrawing and lipophilic, can significantly influence the electronic distribution of the coumarin ring system and enhance membrane permeability. In a study of various coumarin derivatives, a compound featuring 6,8-dibromo substitution (specifically, 6,8-dibromo-3-benzoylcoumarin) was evaluated for its inhibitory potential against human dipeptidyl peptidase III (hDPP III), though it did not show activity at the tested concentration. nih.gov In contrast, a derivative with a single bromine at the C6 position (3-acetyl-6-bromo-2H-chromen-2-one) demonstrated modest inhibitory activity against the same enzyme. nih.gov This suggests that the position and number of halogen substituents are critical. For instance, in a series of 4-methylcoumarin (B1582148) derivatives, a compound with bromine substitution, 6-bromo-4-bromomethyl-7-hydroxycoumarin, displayed reasonable cytotoxic activities against several cancer cell lines. nih.gov
Methyl Group at C4: The methyl group at the C4 position is another key feature. In studies comparing 4-methylcoumarin derivatives with 4-phenylcoumarin (B95950) derivatives, the C4-substituent was shown to influence the activity of acetoxycoumarin:protein transacetylase (TAase). nih.gov Specifically, acetoxy coumarins with a methyl group at C4 demonstrated enhanced TAase activity compared to those with a phenyl group at the same position, which was attributed to the out-of-plane configuration of the phenyl ring. nih.gov
Influence of Substituents on the 3-Phenyl Ring
The 3-phenyl group offers a versatile site for modification, and its substitution pattern is known to be crucial for the activity of 3-phenylcoumarin derivatives. These derivatives have been extensively studied as inhibitors of various enzymes, notably monoamine oxidase B (MAO-B). researchgate.netresearchgate.netfrontiersin.org
Position and Nature of Substituents: The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of substituents on the 3-phenyl ring can dramatically alter the inhibitory potency and selectivity. For example, in a series of 6-methyl-3-phenylcoumarins evaluated as MAO-B inhibitors, a methoxy (B1213986) group at the meta position of the phenyl ring resulted in the most potent compound, with an IC₅₀ value of 0.80 nM. researchgate.net This highlights the sensitive dependence of activity on the precise positioning of functional groups.
The following table summarizes the structure-activity relationships for a series of 6-methyl-3-phenylcoumarin derivatives as MAO-B inhibitors, which can serve as a model for predicting the effects of similar substitutions on the this compound scaffold.
| Compound ID | Coumarin Ring Substitution | 3-Phenyl Ring Substitution | In Vitro Activity (MAO-B IC₅₀) |
| 1 | 6-methyl | 4'-methoxy | 2.5 nM |
| 2 | 6-methyl | 3'-methoxy | 0.80 nM |
| 3 | 6-methyl | 2'-methoxy | 2.8 nM |
| 4 | 6-methyl | 4'-hydroxy | 12.0 nM |
Data sourced from a study on 6-methyl-3-phenylcoumarins as MAO-B inhibitors. researchgate.net
Impact on Molecular Interactions: Molecular docking studies on 3-phenylcoumarin-based inhibitors have revealed that the substituents on the phenyl ring can engage in specific interactions with amino acid residues in the active site of the target enzyme. frontiersin.org For instance, in the active site of MAO-B, the 3-phenyl ring often orients towards the hydrophobic active site cavity. Substituents on this ring can form additional hydrogen bonds or van der Waals interactions, thereby enhancing binding affinity. A hydrogen bond between the oxygen atom of the coumarin lactone ring and a cysteine residue (Cys172) has also been noted as a key interaction. researchgate.net
While direct experimental data for a series of this compound derivatives is limited, the established SAR principles from related coumarin classes provide a strong foundation for predicting their molecular interaction profiles. Future in vitro studies systematically exploring substitutions on the 3-phenyl ring of this specific dibrominated scaffold are necessary to fully elucidate its therapeutic potential.
Advanced Applications and Research Directions Excluding Clinical and Human Applications
Development as Fluorescent Probes and Dyes
The coumarin (B35378) scaffold is renowned for its inherent fluorescent properties, and the introduction of halogen atoms can further modulate these characteristics. While direct research on the fluorescence of 6,8-Dibromo-4-methyl-3-phenylcoumarin is emerging, the behavior of analogous compounds provides a strong indication of its potential. For instance, the substitution of fluorine atoms at the 6 and 8 positions in 7-hydroxycoumarin derivatives leads to a significant decrease in the pKa, resulting in strongly fluorescent conjugates even at neutral pH. thermofisher.com This suggests that the bromine atoms in this compound could similarly influence its fluorescence quantum yield, Stokes shift, and photo-stability.
The development of fluorescent probes often involves tailoring the molecule to respond to specific environmental changes. The lipophilicity of many coumarin derivatives makes them suitable for probing hydrophobic sites within proteins or membranes. thermofisher.com It is hypothesized that this compound could be functionalized to create probes that report on local polarity, viscosity, or the presence of specific analytes through changes in their emission spectra.
Table 1: Comparative Fluorescence Properties of Related Coumarin Derivatives
| Compound | Key Structural Features | Noteworthy Fluorescence Characteristics | Potential Application |
| 6,8-Difluoro-7-hydroxycoumarin | Difluoro substitution | Lowered pKa, strong fluorescence at neutral pH thermofisher.com | pH-insensitive fluorescent labels |
| 7-Hydroxy-4-methylcoumarin | Hydroxyl and methyl groups | pH-dependent fluorescence thermofisher.com | pH sensors |
| Bimane derivatives | Heterocyclic core | Blue fluorescence, used as reference standards thermofisher.com | Thiol-reactive probes |
Integration into Photo-responsive Polymeric Systems
Photo-responsive polymers, which undergo changes in their physical or chemical properties upon light irradiation, are a cornerstone of smart materials research. rsc.orgrsc.org Coumarin derivatives are attractive candidates for integration into these systems due to their ability to undergo photo-dimerization or photo-cleavage. drpress.org The [2+2] cycloaddition of the coumarin core upon exposure to UV light (typically > 300 nm) can be used to crosslink polymer chains, forming hydrogels or modifying surface properties. This process is often reversible with exposure to shorter wavelength UV light (< 260 nm), allowing for dynamic control over the material's properties.
The incorporation of this compound into polymer backbones or as pendant groups could create novel photo-responsive materials. The bromine and phenyl substituents would likely influence the kinetics and efficiency of the photo-dimerization reaction, potentially leading to materials with tailored response times and stabilities. Such polymers could find applications in areas like reversible adhesives, photo-lithography, and controlled release systems for non-biological payloads. mdpi.com
Application in Chemical Proteomics and Bioconjugation Techniques
Chemical proteomics utilizes chemical probes to study protein function and interactions. The development of bioconjugation techniques is central to this field, enabling the attachment of reporter molecules like fluorophores to proteins. Amine-reactive versions of coumarin dyes, such as succinimidyl esters, are commercially available for labeling proteins and nucleic acids. thermofisher.com
While specific studies on the use of this compound in this context are limited, its core structure suggests potential. The phenyl ring could be functionalized with reactive groups suitable for bioconjugation, such as maleimides for reaction with thiols or alkynes/azides for click chemistry. The dibromo-coumarin core would then serve as the reporter element. The lipophilic nature of the compound might also facilitate the labeling of proteins within hydrophobic membrane environments. thermofisher.com
Role as Molecular Scaffolds in Material Science Research
The 3-phenylcoumarin (B1362560) framework is considered a "privileged scaffold" due to its rigid, planar structure and synthetic tractability. nih.gov This makes it an excellent building block, or molecular scaffold, for the construction of more complex functional molecules in material science. The bromine atoms on this compound are particularly significant in this regard, as they provide reactive handles for further chemical modification through cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.
This synthetic versatility allows for the systematic variation of substituents at the 6 and 8 positions, enabling the fine-tuning of the molecule's electronic and photophysical properties. For example, extending the conjugation through the attachment of aromatic or heteroaromatic groups could lead to novel organic dyes with applications in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics.
Table 2: Potential Material Science Applications Based on the 3-Phenylcoumarin Scaffold
| Application Area | Rationale for Using 3-Phenylcoumarin Scaffold | Potential Role of this compound |
| Organic Electronics | Rigid, conjugated core for charge transport | Precursor for conjugated oligomers and polymers via cross-coupling |
| Chemical Sensors | Platform for attaching recognition motifs and signaling units | Core structure for fluorescent chemosensors |
| Liquid Crystals | Anisotropic shape of the coumarin core | Building block for novel liquid crystalline materials |
Theoretical Design of Novel Analogues for Specific Molecular Recognition
Computational chemistry and molecular modeling play a crucial role in the rational design of molecules with specific properties. The this compound structure can serve as a template for the in-silico design of novel analogues targeted for specific molecular recognition tasks. For instance, density functional theory (DFT) calculations could be employed to predict how modifications to the substituent groups would affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby tuning its absorption and emission wavelengths.
By modeling the non-covalent interactions (e.g., halogen bonding, π-stacking, hydrophobic interactions) between the coumarin analogue and a target molecule or surface, researchers can design host-guest systems with high affinity and selectivity. For example, the bromine atoms could participate in halogen bonding, a directional interaction that is increasingly being exploited in crystal engineering and supramolecular chemistry. This theoretical approach can guide synthetic efforts towards analogues with optimized properties for applications such as the selective recognition of metal ions or small organic molecules.
Conclusion and Future Perspectives in Dibromophenylcoumarin Research
Summary of Key Academic Discoveries and Contributions
Research into brominated 3-phenylcoumarins has yielded several key discoveries that provide a foundation for understanding the potential of 6,8-Dibromo-4-methyl-3-phenylcoumarin. Studies on related compounds have demonstrated that the presence and position of bromine substituents on the coumarin (B35378) ring can significantly influence biological activity. For instance, various bromo-substituted 3-phenylcoumarins have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov
Specifically, compounds such as 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin have shown impressive inhibitory activity and high selectivity for MAO-B. nih.gov This suggests that the bromine atom at the C-8 position, as present in the target molecule, could be crucial for this type of biological activity. Furthermore, the synthesis of various bromo-substituted 6-alkyl-3-arylcoumarins has been achieved through methods like the Perkin condensation, providing viable synthetic routes to access these structures. nih.gov The investigation of dimethoxybromine derivatives, such as 6-bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, has also shown inhibitory activity against nitric oxide production, indicating potential anti-inflammatory applications. nih.gov
While direct studies on this compound are not extensively reported, the existing body of research on analogous compounds provides a strong rationale for its potential bioactivity. The combination of a methyl group at C-4, a phenyl group at C-3, and bromine atoms at both C-6 and C-8 positions creates a unique electronic and steric profile that warrants further investigation.
Identification of Remaining Challenges and Unexplored Avenues
Despite the promising outlook, several challenges and unexplored avenues remain in the research of this compound.
Synthetic Challenges:
Regioselectivity: The synthesis of polysubstituted coumarins, particularly with multiple halogen atoms, can be challenging in terms of achieving the desired regioselectivity. Direct bromination of a pre-formed 4-methyl-3-phenylcoumarin (B1580728) could lead to a mixture of products, making the isolation of the specific 6,8-dibromo isomer difficult. Developing highly regioselective synthetic methods is a key challenge.
Yield and Scalability: While methods like the Perkin reaction are established for synthesizing 3-phenylcoumarins, optimizing these reactions for di-brominated substrates to achieve high yields and scalability for potential future applications remains a hurdle. nih.govnih.gov
Unexplored Avenues:
Comprehensive Biological Screening: The biological activity of this compound has not been systematically evaluated. Its potential as a MAO-B inhibitor, anticancer agent, or anti-inflammatory compound, based on the activity of related molecules, is yet to be confirmed. nih.govnih.gov
Spectroscopic and Photophysical Properties: A detailed investigation of the spectroscopic and photophysical properties of this compound is lacking. Coumarins are known for their fluorescent properties, and understanding how the specific substitution pattern of this compound affects these properties could open up applications in areas like fluorescent probes and materials science. nih.gov
Structural and Conformational Analysis: There is a need for detailed structural analysis, for instance through X-ray crystallography, to understand the precise three-dimensional structure and conformation of the molecule. This information is crucial for understanding its interaction with biological targets.
Future Directions in Synthetic, Spectroscopic, and Computational Research
To unlock the full potential of this compound, future research should focus on a multi-pronged approach encompassing synthesis, spectroscopy, and computational modeling.
Synthetic Research:
Development of Novel Synthetic Methodologies: Future synthetic efforts should focus on developing novel, efficient, and highly regioselective methods for the synthesis of polysubstituted coumarins. This could involve exploring new catalytic systems or microwave-assisted organic synthesis to improve reaction times and yields.
Combinatorial Chemistry: The generation of a library of related di-bromo-phenylcoumarin derivatives with variations in the phenyl ring substituents could be a valuable strategy for structure-activity relationship (SAR) studies.
Spectroscopic Research:
Advanced Spectroscopic Characterization: A comprehensive spectroscopic characterization using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and FT-IR is essential to unequivocally confirm the structure of synthesized compounds.
Photophysical Studies: Detailed photophysical studies, including the determination of absorption and emission spectra, quantum yields, and fluorescence lifetimes, will be crucial to assess its potential as a fluorescent material.
Computational Research:
Density Functional Theory (DFT) Studies: Computational studies using DFT can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. nih.govresearchgate.net This can help in understanding its reactivity and potential for intermolecular interactions.
Molecular Docking: Molecular docking simulations can be employed to predict the binding affinity and interaction modes of the compound with various biological targets, such as MAO-B or different cancer-related proteins. nih.gov This can guide experimental biological testing and the design of more potent analogues.
Emerging Applications and Opportunities for Interdisciplinary Studies
The unique structural features of this compound open up possibilities for a range of emerging applications and interdisciplinary collaborations.
Medicinal Chemistry: Beyond its potential as a MAO-B inhibitor, the compound could be explored for other therapeutic applications, including as an anticancer, antimicrobial, or antiviral agent, areas where other coumarin derivatives have shown promise. iaea.orgfrontiersin.org The development of coumarin-based hybrids, where the dibromophenylcoumarin core is linked to other pharmacophores, could lead to multifunctional drug candidates. researchgate.net
Materials Science: The potential fluorescent properties of this compound could be harnessed for the development of organic light-emitting diodes (OLEDs), fluorescent sensors for metal ions or biomolecules, and as a component in advanced optical materials.
Chemical Biology: As a potentially fluorescent molecule with biological activity, this compound could be developed into a theranostic agent, combining therapeutic action with diagnostic imaging capabilities.
Interdisciplinary collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and computational chemists will be essential to fully explore the potential of this and other related polyhalogenated coumarin derivatives. Such collaborations will undoubtedly accelerate the pace of discovery and pave the way for novel applications in both medicine and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
